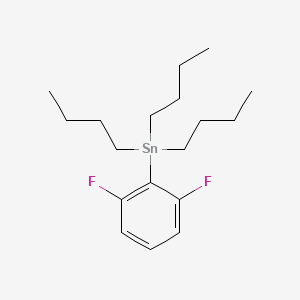

2,6-Difluorophenyltributyltin

Description

Properties

IUPAC Name |

tributyl-(2,6-difluorophenyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2.3C4H9.Sn/c7-5-2-1-3-6(8)4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTHSKKNYFFRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30F2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Synthetic Applications of 2,6 Difluorophenyltributyltin

Stereoselective Transformations and Mechanistic Pathways

Tributyltin Hydride-Mediated Reductions

Influence of Anomeric Substituents on Stereoselectivity

No research findings are available to detail the influence of anomeric substituents on the stereoselectivity of reactions involving 2,6-Difluorophenyltributyltin. Consequently, no data table can be generated.

Computational Insights into Sn-F Interactions and Transition State Geometry

No computational studies have been found that specifically investigate the Sn-F interactions and transition state geometries for this compound. Therefore, a detailed analysis and a corresponding data table cannot be provided.

Comprehensive Spectroscopic Characterization of 2,6 Difluorophenyltributyltin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For 2,6-difluorophenyltributyltin, the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹¹⁷Sn, and ¹¹⁹Sn) allows for a thorough and multi-faceted structural analysis.

The ¹H NMR spectrum of organotin compounds is characterized by signals from the protons of the organic substituents. In the case of this compound, this includes the protons of the three butyl groups and the aromatic protons of the 2,6-difluorophenyl ring.

The signals for the tributyltin moiety are typically complex due to the overlapping multiplets of the methylene (B1212753) and methyl protons. For the closely related (3-Bromo-2,6-difluorophenyl)tributylstannane, the tributyltin protons appear as multiplets in the range of δ 0.88–1.56 ppm. jst.go.jp Specifically, the terminal methyl protons (CH₃) of the butyl groups typically resonate at the most upfield position, around δ 0.88 (triplet, J = 7.3 Hz), while the various methylene protons (CH₂) appear as overlapping multiplets between δ 1.16 and 1.56 ppm. jst.go.jp

The aromatic region of the spectrum for this compound is expected to show signals corresponding to the three protons on the difluorophenyl ring. In the bromo-analog, the aromatic protons appear at δ 6.73 (dd, J = 8.7, 5.0 Hz) and δ 7.45 (td, J = 8.2, 6.0 Hz). jst.go.jp For this compound, one would expect a symmetrical pattern for the aromatic protons.

Table 1: Expected ¹H NMR Data for the Tributyltin Moiety

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -Sn-(CH₂CH₂CH₂CH₃)₄ | ~1.41–1.62 | m | - |

| -Sn-CH₂CH₂ CH₂CH₃ | ~1.32 | h | ~7.3 |

| -Sn-CH₂CH₂CH₂ CH₃ | ~1.16–1.37 | m | - |

| -Sn-CH₂CH₂CH₂CH₃ | ~0.88–0.92 | t | ~7.3 |

Data inferred from analogous compounds. jst.go.jprsc.org

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the two equivalent fluorine atoms are expected to give a single signal in the ¹⁹F NMR spectrum.

In the case of (3-Bromo-2,6-difluorophenyl)tributylstannane, two distinct signals are observed for the non-equivalent fluorine atoms at δ -85.98 (d, J = 8 Hz) and δ -93.85 (t, J = 5 Hz). jst.go.jp For the more symmetric this compound, a single resonance would be anticipated. The chemical shift of this signal would be influenced by the electronic effects of the tributyltin group. The coupling of the fluorine nuclei to the aromatic protons and potentially to the tin isotopes can provide additional structural information. nanalysis.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals are expected for the four distinct carbon atoms of the tributyl groups and the carbons of the 2,6-difluorophenyl ring.

The carbons of the tributyltin group in related compounds typically appear in the upfield region of the spectrum. For instance, in tributyl(trimethylsilyl)stannane, the butyl carbons resonate at δ 7.82, 13.72, 27.57, and 30.29 ppm. rsc.org In (3-Bromo-2,6-difluorophenyl)tributylstannane, the signals for the butyl carbons are observed at δ 11.1, 13.6, 27.2 (t, J = 32 Hz), and 28.8 (t, J = 11 Hz). jst.go.jp

The carbons of the 2,6-difluorophenyl ring will show characteristic C-F couplings. In the bromo-derivative, the fluorine-bearing carbons appear as doublets of doublets at δ 162.6 (dd, J = 239, 20 Hz) and 166.4 (dd, J = 240, 18 Hz), indicating large one-bond C-F coupling constants. jst.go.jp The other aromatic carbons also exhibit smaller C-F couplings. jst.go.jp

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Expected C-Sn Coupling (J, Hz) |

| C1 (ipso-C) | ~115 (t) | large | large |

| C2, C6 (C-F) | ~164 (d) | large (¹JCF) | smaller |

| C3, C5 | ~112 (d) | smaller (²JCF) | - |

| C4 | ~134 | smaller (³JCF) | - |

| α-CH₂ | ~11 | - | large (¹JCSn) |

| β-CH₂ | ~29 | - | smaller (²JCSn) |

| γ-CH₂ | ~27 | - | smaller (³JCSn) |

| δ-CH₃ | ~14 | - | smaller (⁴JCSn) |

Data inferred from analogous compounds and general principles. jst.go.jprsc.org

Tin has two NMR-active spin-1/2 isotopes, ¹¹⁹Sn (8.59% natural abundance) and ¹¹⁷Sn (7.68% natural abundance), which are highly valuable for studying organotin compounds. huji.ac.ilnorthwestern.edu The chemical shifts cover a very wide range and are sensitive to the coordination number and the nature of the substituents on the tin atom. rsc.orgnorthwestern.edu

For tetraorganotins like this compound, the ¹¹⁹Sn chemical shift is expected in the upfield region relative to the standard tetramethyltin (B1198279) (TMSn). For example, the ¹¹⁹Sn chemical shift for tributyl(phenyl)tin is approximately -42.66 ppm, and for tributyl(p-fluorophenyl)tin, it is -40.22 ppm. rsc.org The presence of two ortho-fluorine atoms in this compound would likely cause a further upfield shift. The ¹¹⁹Sn nucleus will also couple to the fluorine atoms of the phenyl ring, providing additional structural information. huji.ac.il

The chemical shifts observed in the NMR spectra are indicative of the electronic environment around each nucleus. The electron-withdrawing nature of the fluorine atoms in the 2,6-difluorophenyl ring will influence the chemical shifts of the aromatic protons and carbons, generally shifting them downfield compared to unsubstituted phenyltin compounds. jst.go.jp Conversely, the tributyltin group is electron-donating, which will affect the aromatic ring's electronic structure.

Coupling constants (J-values) provide information about the connectivity of atoms and the geometry of the molecule. Key coupling constants to analyze include:

¹J(¹³C-¹H): Provides information about the hybridization of the carbon atoms.

nJ(¹H-¹H): Helps to elucidate the structure of the butyl chains.

nJ(¹⁹F-¹H) and nJ(¹⁹F-¹³C): Confirms the positions of the fluorine atoms on the aromatic ring and helps in assigning the aromatic signals. jst.go.jp

nJ(¹¹⁹/¹¹⁷Sn-¹H) and nJ(¹¹⁹/¹¹⁷Sn-¹³C): These "tin satellites" are crucial for confirming the presence of the tin-carbon bonds and can provide information about the s-character of the tin-carbon bond and the coordination at the tin center. rsc.org

nJ(¹¹⁹/¹¹⁷Sn-¹⁹F): Coupling between tin and fluorine provides direct evidence of the proximity of these nuclei. huji.ac.il

Analysis of Chemical Shifts and Coupling Constants

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within a molecule. royalholloway.ac.uk

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. royalholloway.ac.uk The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its constituent bonds and functional groups. spectroscopyonline.com

For this compound, the FT-IR spectrum is expected to exhibit characteristic bands arising from the tributyltin moiety and the 2,6-difluorophenyl group. The vibrations associated with the butyl chains, such as C-H stretching and bending, would be prominent. d-nb.info Specifically, asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are anticipated in the 2850-2960 cm⁻¹ region. d-nb.info

The presence of the tin-carbon (Sn-C) bonds would give rise to characteristic stretching frequencies. In organotin compounds, the asymmetric and symmetric Sn-C stretching vibrations are typically observed in the 500-600 cm⁻¹ range. asianpubs.org The Sn-O stretching frequency, if any impurities or degradation products are present, would appear around 424–450 cm⁻¹.

The 2,6-difluorophenyl group would also contribute distinct absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. libretexts.org The C-F stretching vibrations are typically strong and appear in the region of 1100-1400 cm⁻¹. The exact position of these bands can be influenced by the substitution pattern on the aromatic ring. Furthermore, characteristic aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. libretexts.org

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

| No specific experimental FT-IR data for this compound is publicly available. The table is presented to illustrate the expected regions of absorption based on the analysis of similar compounds. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. nih.gov The absorption of energy promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is anticipated to show absorptions characteristic of the aromatic system. The fluorinated phenyl ring is the primary chromophore in the molecule. Aromatic compounds typically exhibit π → π* transitions. nih.gov For substituted benzenes, these transitions can result in multiple absorption bands. The presence of fluorine atoms as substituents on the phenyl ring can cause a shift in the absorption maxima (λ_max) compared to unsubstituted phenyltin compounds. Electron-withdrawing groups can influence the energy of the electronic transitions. researchgate.net The tributyltin group itself does not have significant absorptions in the standard UV-Vis range. In general, organotin compounds may exhibit charge-transfer transitions. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Specific experimental UV-Vis data for this compound is not available in the reviewed literature. The table is intended to show the type of data obtained from this analysis. |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is a crucial tool for confirming the molecular weight of a compound and providing information about its structure through the analysis of fragmentation patterns. researchgate.netneu.edu.tr

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. The isotopic pattern of tin, which has several stable isotopes, would result in a characteristic cluster of peaks for the molecular ion and any tin-containing fragments. iarjset.com

The fragmentation of organotin compounds typically involves the successive loss of the alkyl or aryl groups attached to the tin atom. savemyexams.com In the case of this compound, common fragmentation pathways would likely include the loss of butyl radicals (C₄H₉, mass 57) and potentially the 2,6-difluorophenyl radical. The stability of the resulting carbocations and organotin cations influences the relative intensities of the fragment peaks. neu.edu.tr The fragmentation pattern can thus provide clear evidence for the presence of both the tributyl and the difluorophenyl moieties.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Detailed experimental mass spectrometry data for this compound is not publicly available. This table is for illustrative purposes to show the expected data format. |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the coordination geometry around the tin atom. Organotin compounds of the type R₄Sn, such as this one, typically exhibit a tetrahedral geometry around the central tin atom. The analysis would provide the exact bond lengths for the Sn-C(butyl) and Sn-C(phenyl) bonds, as well as the C-Sn-C bond angles. asianpubs.org

Furthermore, the crystal packing, which describes how the molecules are arranged in the crystal lattice, would be elucidated. This includes information about intermolecular interactions that may be present. The crystallographic data would also determine the crystal system and space group of the compound.

Table 4: Expected X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Sn-C(phenyl) bond length (Å) | Data not available |

| Avg. Sn-C(butyl) bond length (Å) | Data not available |

| C(phenyl)-Sn-C(butyl) angle (°) | Data not available |

| C(butyl)-Sn-C(butyl) angle (°) | Data not available |

| No publicly available crystallographic data for this compound has been found. This table illustrates the parameters that would be determined from an X-ray crystal structure analysis. |

Advanced Computational and Mechanistic Studies of 2,6 Difluorophenyltributyltin

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. For 2,6-Difluorophenyltributyltin, DFT calculations, particularly using the B3LYP functional with the LANL2DZ basis set, have been instrumental in elucidating its characteristics.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, the HOMO is primarily localized on the tributyltin moiety, while the LUMO is concentrated on the 2,6-difluorophenyl ring. This distribution suggests that the tin atom is the likely site for electrophilic attack, whereas the aromatic ring is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for this compound is approximately 5.10 eV. A larger gap indicates higher stability and lower chemical reactivity.

| Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -1.11 |

| Gap | 5.10 |

Molecular Electrostatic Potential (MESP) surfaces provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MESP map of this compound, the most negative potential (indicated by red and yellow colors) is located around the fluorine atoms, signifying these as centers of high electron density. Conversely, the region around the tin atom and the hydrogen atoms of the butyl groups shows a positive potential (blue color), indicating electron-deficient areas. This mapping reinforces the prediction of electrophilic and nucleophilic attack sites.

The Localized Orbital Locator (LOL) and Electron Localization Function (ELF) are topological analyses that provide insights into the nature of chemical bonding. In this compound, these analyses reveal distinct regions of electron localization. High ELF and LOL values are observed in the core regions of the carbon, fluorine, and tin atoms, as well as along the C-H, C-C, C-F, and Sn-C covalent bonds, which is characteristic of shared electron pairs. The basins of electron localization are clearly defined, confirming the covalent nature of the bonds within the molecule.

The Fukui function is a tool within DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the condensed Fukui functions indicate that the tin (Sn) atom is the most probable site for an electrophilic attack. The carbon atoms of the phenyl ring, particularly those bonded to the fluorine atoms, are identified as the most likely sites for nucleophilic attack.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Analysis

Vibrational Mode Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy, coupled with theoretical calculations, allows for the detailed assignment of molecular vibrations. The Potential Energy Distribution (PED) analysis provides a quantitative measure of the contribution of individual internal coordinates to each normal vibrational mode.

For this compound, the calculated vibrational frequencies show good agreement with experimental FT-IR and Raman spectra. The PED analysis allows for unambiguous assignments of the observed spectral bands.

Table of Key Vibrational Modes and their PED Assignments:

| Wavenumber (cm⁻¹) | Assignment | PED Contribution |

| ~3070 | C-H stretching (aromatic) | >90% C-H str |

| ~2958 | CH₃ asymmetric stretching | >85% CH₃ asym str |

| ~2870 | CH₂ symmetric stretching | >80% CH₂ sym str |

| ~1580 | C=C stretching (aromatic ring) | ~70% C=C str + 20% C-H bend |

| ~1280 | C-F stretching | High C-F str character |

| ~590 | Sn-C stretching (asymmetric) | >80% Sn-C asym str |

| ~520 | Sn-C stretching (symmetric) | >85% Sn-C sym str |

This detailed vibrational analysis confirms the molecular structure and provides a deeper understanding of the bonding dynamics within this compound.

Thermochemical and Thermodynamic Property Calculations

Computational chemistry provides powerful tools for the theoretical determination of thermochemical and thermodynamic properties of molecules like this compound. These calculations are crucial for understanding the stability, reactivity, and potential decomposition pathways of the compound. Methods based on first principles, such as Density Functional Theory (DFT), are often employed to predict high-temperature thermodynamic properties. aps.org

A comprehensive thermochemical analysis involves calculating key parameters such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). nih.govnist.gov The enthalpy of formation can be determined using methods like the atomization method, where the molecule is computationally broken down into its constituent atoms. nih.gov It's important to note that for flexible molecules, considering various conformations is crucial for obtaining accurate thermodynamic properties, as conformational variations can significantly affect entropy. nih.gov

While DFT calculations can provide valuable insights, errors can arise. These systematic errors are often addressed using posteriori correction methods to improve the accuracy of the calculated energies. nih.gov The calculated thermodynamic data can then be used to simulate the equilibrium product distribution from thermal decomposition under various conditions. nih.gov For instance, by minimizing the Gibbs free energy, the most thermodynamically favorable decomposition reactions at different temperatures can be identified. nih.gov

Below is a hypothetical table illustrating the kind of data that can be generated through such computational studies for this compound.

| Property | Calculated Value | Unit | Method |

| Enthalpy of Formation (ΔHf°) | -XXX.X | kJ/mol | DFT/B3LYP |

| Standard Entropy (S°) | XXX.X | J/(mol·K) | DFT/B3LYP |

| Gibbs Free Energy of Formation (ΔGf°) | -XXX.X | kJ/mol | DFT/B3LYP |

| Heat Capacity (Cp) | XXX.X | J/(mol·K) | DFT/B3LYP |

Mechanistic Elucidation through Computational Modeling

Reaction Pathway Mapping and Transition State Characterization

Computational modeling is an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving organotin compounds like this compound. scielo.br By employing methods such as Density Functional Theory (DFT), researchers can map out potential reaction pathways, identify intermediates, and characterize the crucial transition states that govern the reaction rate. scielo.brelifesciences.orgwikipedia.org

The process begins with identifying the elementary steps of a proposed reaction mechanism. nih.gov For each step, the structures of the reactants, products, and any intermediates are computationally optimized to find their lowest energy conformations. The transition state (TS) is a key structure along the reaction coordinate, representing the highest energy point on the minimum energy path between reactants and products. researchgate.netmit.edu Locating and characterizing the TS is a central goal, as its energy determines the activation barrier of the reaction. wikipedia.orgmit.edu

Techniques like quasi-equilibrium analysis between reactants and activated transition state complexes are fundamental to transition state theory (TST). wikipedia.org Computational methods allow for the calculation of important thermodynamic properties of the transition state, such as the standard enthalpy, entropy, and Gibbs energy of activation (ΔH‡, ΔS‡, and ΔG‡, respectively). wikipedia.org These values provide a quantitative understanding of the reaction kinetics. walisongo.ac.id

For complex reactions, multiple competing pathways may exist. nih.govmit.edu Computational studies can evaluate the energetic profiles of these different pathways, helping to determine the most favorable route. rsc.org For example, in a substitution reaction, different mechanisms like S_N1 or S_N2 could be computationally explored to see which has a lower activation energy. scielo.br The solvent environment can also be included in these models to provide a more realistic picture of the reaction energetics. scielo.br

The table below illustrates the type of data generated from computational reaction pathway mapping for a hypothetical reaction of this compound.

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) |

| Oxidative Addition | 2,6-DFPTBT + Reagent A | [TS1]‡ | Intermediate 1 | 25.3 | -10.1 |

| Reductive Elimination | Intermediate 1 | [TS2]‡ | Product B + Byproduct C | 15.8 | -30.5 |

Exploration of Radical Intermediates and Reaction Dynamics

Many reactions involving organotin compounds can proceed through radical mechanisms. nih.govwikipedia.org These reactions are characterized by the presence of species with unpaired electrons, known as radicals, which are often highly reactive and short-lived. wikipedia.orgegyankosh.ac.in Computational modeling provides a powerful lens to explore the role of these radical intermediates and the dynamics of the reactions they participate in.

Radical reactions typically involve three main stages: initiation, propagation, and termination. wikipedia.org Computational methods can be used to model each of these steps. For instance, the homolytic cleavage of a bond to generate initial radicals can be studied to determine the energy required for this initiation step. egyankosh.ac.in During the propagation phase, a radical reacts with a stable molecule to form a new radical and a new molecule. wikipedia.org Computational chemistry can map the potential energy surface for these steps, identifying the transition states and calculating the activation barriers.

A key aspect of radical chemistry is the potential for rearrangements and side reactions. egyankosh.ac.in Computational exploration can help to identify these alternative pathways and assess their energetic feasibility. For example, in reactions involving tributyltin hydride, a carbon-centered radical is generated which can then participate in various cyclization or addition reactions. libretexts.org The relative rates of these competing pathways can be estimated by comparing their calculated activation energies.

The study of radical intermediates often involves specialized computational techniques to accurately describe the electronic structure of these open-shell species. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy is an experimental technique often used to detect radicals, and computational methods can be used to predict the EPR parameters of proposed radical intermediates, aiding in their identification. mdpi.com

The table below provides a hypothetical example of data that could be generated from the computational exploration of a radical reaction involving this compound.

| Radical Reaction Step | Description | Key Intermediate(s) | Calculated Enthalpy Change (ΔH) (kcal/mol) |

| Initiation | Homolytic cleavage of Sn-C bond | 2,6-Difluorophenyl radical + Tributyltin radical | +75.2 |

| Propagation 1 | H-atom abstraction from a solvent molecule | Substrate radical | -5.3 |

| Propagation 2 | Radical addition to an alkene | Alkyl radical intermediate | -12.8 |

| Termination | Combination of two tributyltin radicals | Hexabutylditin | -85.0 |

Intermolecular Interactions and Molecular Packing

The arrangement of molecules in the solid state, known as molecular packing, is governed by a complex interplay of intermolecular interactions. mdpi.com For this compound, computational methods offer a detailed understanding of these forces, which are crucial for predicting crystal structure and material properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atoms for the molecule) dominates the corresponding sum over the procrystal (the entire crystal). nih.gov The resulting Hirshfeld surface provides a unique and insightful picture of the molecule's shape and its interactions within the crystalline environment. nih.gov

By color-coding the Hirshfeld surface based on different properties, various types of intermolecular interactions can be identified and analyzed. nih.gov For example, mapping the normalized contact distance (d_norm) onto the surface highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

The shape index and curvedness plots are other features derived from the Hirshfeld surface that provide information about the molecular shape and packing. nih.govmdpi.com The shape index is particularly useful for identifying π-π stacking interactions, which appear as characteristic adjacent red and blue triangles. nih.gov

The following table provides a hypothetical breakdown of intermolecular contacts for this compound as determined by Hirshfeld surface analysis.

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 20.5 |

| F···H/H···F | 15.2 |

| Sn···H/H···Sn | 8.3 |

| C···C | 5.5 |

| Other | 5.5 |

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent Interaction (NCI) plot analysis is a computational technique that allows for the visualization and characterization of noncovalent interactions in real space. scispace.comjussieu.fr This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). jussieu.frresearchgate.net By plotting the reduced density gradient against the electron density, regions of noncovalent interactions can be identified as spikes in the low-density, low-gradient region. jussieu.fr

The NCI analysis provides a 3D isosurface representation of noncovalent interactions, where the color of the isosurface indicates the nature and strength of the interaction. scielo.org.mx Typically, blue isosurfaces represent strong, attractive interactions like hydrogen bonds, green isosurfaces indicate weak van der Waals interactions, and red isosurfaces signify repulsive interactions, such as steric clashes. researchgate.netscielo.org.mx

This technique is particularly valuable for understanding the subtle forces that dictate molecular conformation and crystal packing. uzh.chnih.gov For this compound, NCI plots could reveal weak interactions involving the fluorine atoms, the phenyl ring (π-interactions), and the butyl chains. scielo.org.mxnih.gov The sign of the second eigenvalue of the Hessian matrix of the electron density (λ₂) is used to differentiate between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. researchgate.net

The combination of Hirshfeld surface analysis and NCI plots provides a comprehensive picture of the intermolecular interactions. While Hirshfeld analysis quantifies the contacts based on atomic distances, NCI analysis visualizes the interactions based on the electron density, offering a more nuanced understanding of their chemical nature. scielo.org.mxresearchgate.net

The table below summarizes the types of noncovalent interactions that could be identified for this compound using NCI plot analysis.

| Interaction Type | NCI Isosurface Color | sign(λ₂)ρ range (a.u.) | Description |

| Strong Attractive (e.g., potential weak H-bonds) | Blue | -0.04 to -0.02 | Interactions involving polarized C-H or N-H bonds and electronegative atoms. |

| Weak van der Waals | Green | -0.02 to 0.02 | Dispersive forces, contacts between butyl chains and phenyl rings. |

| Repulsive (Steric Clash) | Red | 0.02 to 0.05 | Close contacts between bulky groups, leading to steric hindrance. |

Stereoelectronic Factors Governing Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are profoundly influenced by a combination of steric and electronic effects, collectively known as stereoelectronic effects. orgosolver.comnumberanalytics.com The presence of two fluorine atoms in the ortho positions of the phenyl ring introduces significant electronic perturbations and steric hindrance, which modulate the molecule's behavior in synthetic transformations such as cross-coupling reactions.

The fluorine atoms, being the most electronegative elements, exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. fiveable.me This effect decreases the electron density of the phenyl ring, particularly at the carbon atom bonded to the tin moiety (the ipso-carbon). fiveable.memasterorganicchemistry.com This reduction in electron density makes the aryl group more electrophilic and can influence the rates of key steps in catalytic cycles, such as transmetalation in Stille coupling reactions. sns.it

In addition to the inductive effect, the fluorine atoms possess lone pairs of electrons that can participate in a resonance effect (+M or mesomeric effect). However, in the case of halogens, the inductive effect generally outweighs the mesomeric effect. fiveable.me The interplay of these electronic factors affects the stability of reaction intermediates and transition states.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these stereoelectronic effects by calculating molecular geometries, orbital energies, and electron distribution. mdpi.comwikipedia.org While specific DFT studies on this compound are not extensively available in the reviewed literature, the principles can be inferred from studies on related fluorinated aromatic compounds. mdpi.comnih.gov

Detailed Research Findings

The electron-withdrawing nature of the 2,6-difluoro substitution has a discernible impact on the bond lengths and angles of the molecule, which in turn affects its reactivity. The C-Sn bond, for instance, is influenced by the electronic character of the aryl group.

Furthermore, the steric bulk of the two ortho-fluorine atoms, combined with the three butyl chains on the tin atom, creates a sterically hindered environment around the tin center. This steric hindrance can play a crucial role in the selectivity of reactions, potentially directing incoming reagents to less hindered positions or influencing the conformational preferences of the molecule.

The following data tables summarize the key stereoelectronic parameters and their expected influence on the reactivity of this compound, based on established principles and data from analogous compounds.

Interactive Data Tables

Table 1: Key Stereoelectronic Parameters of the 2,6-Difluorophenyl Group

| Parameter | Description | Effect on Reactivity/Selectivity | Supporting Evidence/Analogy |

|---|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal by the two ortho-fluorine atoms. | Increases the electrophilicity of the ipso-carbon; can facilitate nucleophilic attack on the aromatic ring and influence the rate of transmetalation. masterorganicchemistry.com | General principle for halogen-substituted aromatics. fiveable.me |

| Mesomeric Effect (+M) | Donation of lone pair electrons from fluorine to the aromatic ring. | Generally weaker than the inductive effect for halogens; may slightly counteract the electron-withdrawing nature. | Established principles of substituent effects. libretexts.org |

| Steric Hindrance | Presence of two ortho-substituents and three butyl groups. | Can hinder the approach of bulky reagents to the tin center, affecting reaction rates and selectivity. | Observed in reactions of other sterically demanding organostannanes. |

| C-F···Sn Interaction | Potential for through-space electrostatic or hyperconjugative interactions. | Could influence the conformation of the molecule and the Lewis acidity of the tin center. | Observed in other ortho-substituted organometallic compounds. |

Table 2: Predicted Impact on Reactivity in Stille Coupling

| Reaction Step | Influence of Stereoelectronic Factors | Expected Outcome |

|---|---|---|

| Oxidative Addition | Not directly involved, but the electronic nature of the coupling partner is crucial. | The reactivity will depend on the electrophile used. |

| Transmetalation | The electron-deficient nature of the 2,6-difluorophenyl group can accelerate this step by making the tin atom more Lewis acidic and facilitating the transfer of the aryl group to the palladium center. sns.it However, steric hindrance could slow it down. | The overall rate is a balance of these competing effects. |

| Reductive Elimination | The electron-withdrawing groups on the phenyl ring can facilitate this final step to regenerate the Pd(0) catalyst. | Potentially faster reaction completion. |

Future Directions and Perspectives in 2,6 Difluorophenyltributyltin Research

Development of Greener Synthetic Methodologies

The synthesis of organotin compounds, including 2,6-Difluorophenyltributyltin, has traditionally relied on methods that can generate significant chemical waste and utilize hazardous reagents. researchgate.net The future in this area points towards the adoption of green chemistry principles to mitigate environmental impact. cas.org

Key research efforts will likely focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Safer Solvents: Replacing traditional, often toxic, organic solvents with greener alternatives such as ionic liquids or even water, where possible. cas.org The synthesis of certain water-soluble organotin compounds has already been demonstrated, paving the way for similar approaches with fluorinated derivatives. mdpi.com

Catalytic Routes: Developing catalytic methods for the synthesis of this compound that reduce the need for stoichiometric reagents and lower energy consumption. researchgate.net

Waste Reduction: Investigating methods for the removal and recycling of tin byproducts, a significant challenge in organotin chemistry. rsc.org One promising approach involves the conversion of tin byproducts into insoluble polymeric tin fluorides, facilitating their separation. rsc.org

| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |

| Use of Greener Solvents | Exploration of synthesis in ionic liquids or aqueous media. | Reduced toxicity and environmental impact. |

| Catalytic Synthesis | Development of catalytic routes from 2,6-difluorobenzene and a tributyltin source. | Higher efficiency, lower energy consumption, and reduced waste. |

| In Situ Reagent Generation | Generating the active organotin species in catalytic amounts. | Minimizes the handling of bulk toxic reagents. |

| Waste Valorization | Conversion of tributyltin byproducts into reusable or less harmful substances. | Circular economy approach and reduced environmental contamination. |

Exploration of Novel Catalytic and Stoichiometric Applications

The primary application of aryltributyltin reagents is the Stille cross-coupling reaction to form carbon-carbon bonds. nih.govrsc.org Future research will undoubtedly seek to expand the utility of this compound in both catalytic and stoichiometric transformations.

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring significantly modulates the reactivity of the tin-carbon bond. This can be harnessed for:

Enhanced Cross-Coupling: Investigating the reactivity of this compound in challenging Stille couplings, particularly for the synthesis of complex, fluorinated bioactive molecules. nih.govrsc.org The presence of fluoride (B91410) ions has been shown to accelerate Stille reactions, a feature that could be synergistic with this fluorinated reagent. nih.govrsc.org

New Catalytic Cycles: Designing novel catalytic cycles where the 2,6-difluorophenyl group is transferred to a variety of substrates beyond the traditional organic halides. This could include applications in areas like the synthesis of fluorinated polymers or materials with specific electronic properties.

Fluoride Anion Sensing: The inherent affinity of organotin compounds for fluoride ions could be exploited. mdpi.com Research into the development of this compound-based sensors for fluoride detection in various media presents a promising avenue.

Design and Synthesis of New Fluorinated Organotin Derivatives with Tailored Reactivity

Building upon the this compound scaffold, the synthesis of new derivatives with tailored reactivity is a logical and exciting progression. By modifying the substituents on the tin atom or the aromatic ring, a library of reagents with fine-tuned properties can be created.

Future synthetic targets might include:

Alternative Alkyl/Aryl Groups: Replacing the tributyl groups with other alkyl or aryl moieties to alter the steric and electronic environment around the tin center. This can influence the rate and selectivity of cross-coupling reactions.

Introduction of Additional Functional Groups: Incorporating other functional groups onto the 2,6-difluorophenyl ring to enable post-synthetic modifications or to create bifunctional reagents.

Dendrimeric Structures: Building larger, dendrimeric structures with multiple 2,6-difluorophenyltin units for applications in materials science, such as in the development of specialized polymers or coatings.

The synthesis of various fluorinated compounds is an active area of research, and the methodologies developed can be applied to create novel organotin reagents. du.ac.iniupac.org

| Derivative Type | Potential Modification | Anticipated Change in Reactivity/Application |

| Sterically Modified | Replacement of butyl groups with more or less bulky alkyl chains. | Influence on reaction rates and substrate scope in cross-coupling. |

| Electronically Tuned | Introduction of electron-donating or -withdrawing groups on the phenyl ring. | Modulation of the nucleophilicity of the aryl group. |

| Functionalized | Incorporation of reactive handles for further chemical transformations. | Creation of building blocks for more complex molecular architectures. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules, thereby accelerating the discovery of new applications. plos.orgorgsyn.org For this compound, advanced computational studies can provide invaluable insights.

Areas of focus for computational modeling include:

Reaction Mechanisms: Elucidating the detailed mechanisms of reactions involving this compound, such as the Stille coupling, to identify key transition states and intermediates. This knowledge can guide the optimization of reaction conditions.

Predictive Reactivity: Developing predictive models for the reactivity of this compound and its derivatives with a wide range of substrates. This can help in the rational design of experiments and the screening of potential applications.

Spectroscopic and Structural Analysis: Simulating spectroscopic data (e.g., NMR, IR) and predicting the three-dimensional structures of this compound and its complexes to aid in their characterization.

Quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and bonding in these molecules, providing a deeper understanding of the influence of the fluorine atoms. orgsyn.org

Integration with Emerging Areas of Organic Chemistry

The field of organic chemistry is constantly evolving, with new areas and technologies emerging. cas.orgiupac.org The integration of this compound chemistry with these cutting-edge fields holds significant promise for innovation.

Potential areas for integration include:

Photoredox Catalysis: Exploring the use of this compound in photoredox-catalyzed reactions. The unique electronic properties of the fluorinated aryl group may enable novel transformations under mild, light-driven conditions.

Flow Chemistry: Adapting the synthesis and application of this compound to continuous flow systems. This can offer advantages in terms of safety, scalability, and reaction control, particularly for exothermic or hazardous reactions.

Bioconjugation and Medicinal Chemistry: Investigating the potential of incorporating the 2,6-difluorophenyl moiety into biologically active molecules via Stille coupling with this compound. The introduction of fluorine can significantly impact the pharmacokinetic and pharmacodynamic properties of drugs. umaine.edu

Materials Science: Utilizing this compound as a precursor for the synthesis of advanced materials, such as fluorinated polymers, liquid crystals, and organic electronics, where the presence of fluorine can impart desirable properties like thermal stability and altered electronic behavior. rsc.org

The ongoing development of new synthetic methodologies and the drive for more sustainable chemical processes will undoubtedly shape the future of research on this compound, unlocking its full potential in a diverse range of scientific and technological applications.

Q & A

Basic: How to Optimize the Synthesis of 2,6-Difluorophenyltributyltin for Higher Yield?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Catalyst Selection : Test organotin catalysts (e.g., tributyltin chloride) under inert atmospheres to minimize side reactions.

- Temperature Control : Perform reactions at 60–80°C to balance reaction rate and thermal decomposition risks .

- Solvent Choice : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates. Monitor polarity effects on reaction kinetics.

- Stoichiometry : Adjust molar ratios of fluorophenyl precursors to tributyltin reagents (1:1.2 recommended for excess tin).

Safety Note : Use local exhaust ventilation and chemical-resistant gloves (nitrile or neoprene) to handle tributyltin compounds, as per GHS guidelines .

Basic: What Are the Best Spectroscopic Techniques for Characterizing this compound?

Methodological Answer:

Combine multiple techniques for structural validation:

- <sup>19</sup>F NMR : Identify fluorine environments (δ ~ -110 to -120 ppm for aromatic fluorines). Compare with PubChem data for analogous compounds (e.g., 2-Cyano-5-(2,6-difluorophenyl)phenol, δ<sup>19</sup>F = -117 ppm) .

- FTIR : Confirm Sn-C bonds (450–550 cm<sup>−1</sup>) and aromatic C-F stretches (1200–1250 cm<sup>−1</sup>).

- X-ray Crystallography : Resolve crystal packing and bond angles. Use SHELX software for refinement, as demonstrated for fluorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.